Ethyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-4-(4-methoxyphenyl)thiophene-3-carboxylate
Description
This compound is a thiophene-3-carboxylate derivative featuring a 4-methoxyphenyl substituent at position 4 and a 2-(2,6-dimethylmorpholin-4-yl)acetamido group at position 2 of the thiophene ring.
Properties
IUPAC Name |
ethyl 2-[[2-(2,6-dimethylmorpholin-4-yl)acetyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-5-28-22(26)20-18(16-6-8-17(27-4)9-7-16)13-30-21(20)23-19(25)12-24-10-14(2)29-15(3)11-24/h6-9,13-15H,5,10-12H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREHQJYVZNQTCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)CN3CC(OC(C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-4-(4-methoxyphenyl)thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on antitumor properties, mechanisms of action, and relevant research findings.
Antitumor Activity
Recent studies have highlighted the antitumor effects of this compound, particularly in breast cancer models. The compound demonstrated significant cytotoxicity against various cancer cell lines, with an IC50 range indicating effective dose-response relationships.
Table 1: Antitumor Activity Data
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 23.2 | Induces apoptosis and necrosis |
| Reference Compound (5-FU) | MCF-7 | 50 | Standard chemotherapy agent |
The compound was shown to induce apoptosis and necrosis in MCF-7 cells, leading to cell cycle arrest at the G2/M phase. Flow cytometry analysis revealed a significant increase in G2/M phase cells compared to controls, indicating that the compound effectively disrupts normal cell cycle progression .
The mechanisms through which this compound exerts its biological effects include:
- Cell Cycle Arrest : The compound causes G2/M phase arrest, which is critical for preventing cancer cell proliferation.
- Apoptosis Induction : Through various assays, it was confirmed that the compound activates apoptotic pathways, leading to programmed cell death in cancer cells .
- Inhibition of Autophagy : The compound has been observed to inhibit autophagic processes that can otherwise lead to cell survival under stress conditions .
In Vivo Studies
In vivo experiments demonstrated the compound's efficacy in tumor-bearing mice. Following administration, a significant reduction in tumor mass was observed compared to control groups treated with standard chemotherapy agents. Specifically, a decrease in tumor weight by approximately 54% was noted when compared to untreated controls .
Table 2: In Vivo Efficacy Data
| Treatment | Tumor Weight Reduction (%) | Comparison |
|---|---|---|
| This compound | 54% | Compared to control |
| 5-FU (standard treatment) | 67% | Higher efficacy |
Safety and Toxicity Profile
The safety profile of the compound was assessed through hematological evaluations. Results indicated that while there were reductions in red blood cell counts and hemoglobin levels in tumor-bearing mice, these parameters improved significantly post-treatment with the compound. Liver enzyme levels also returned to near-normal values, suggesting a favorable safety profile during treatment .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The compound’s structural analogs differ primarily in the substituents on the thiophene ring (Table 1).
Table 1: Substituent Comparison
Key Observations :
- Morpholine vs. Chloro/Cyano Groups: The target compound’s morpholine substituent likely enhances solubility compared to halogenated or cyano-containing analogs (e.g., ), which may exhibit higher reactivity or toxicity .
Structural-Activity Relationships (SAR)
- Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group (target compound) may enhance π-π stacking in hydrophobic protein pockets compared to electron-withdrawing substituents (e.g., 4-fluorophenyl in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
